molecular formula C21H32O5 B098214 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one CAS No. 16827-07-9

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

Katalognummer B098214
CAS-Nummer: 16827-07-9
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: LOONUJJGHHFUCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one, also known as Hirsutellone B, is a natural product that is synthesized by fungi. It has been found to have various biological activities, including anti-inflammatory, anticancer, and antifungal properties.

Wirkmechanismus

The exact mechanism of action of 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B is still being studied, but it has been found to inhibit the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of lipoxygenase, which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound B has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce cell death in cancer cells. In addition, it has been found to inhibit the growth of fungal cells by disrupting their cell walls.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. However, one limitation is that the synthesis process is still not well understood, which makes it difficult to produce large quantities of the compound for experiments.

Zukünftige Richtungen

There are several future directions for the study of 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B. One direction is to study its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its potential as a treatment for breast cancer. Additionally, more research is needed to understand the mechanism of synthesis of this compound B, which could lead to the development of new methods for synthesizing natural products.

Synthesemethoden

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B is synthesized by fungi, specifically Hirsutella sp. The synthesis process involves the use of various enzymes and metabolic pathways. The exact mechanism of synthesis is still being studied, but it has been found that the synthesis is influenced by various environmental factors, such as temperature, pH, and nutrient availability.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B has been the subject of numerous scientific studies due to its various biological activities. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anticancer properties, specifically against breast cancer cells. In addition, it has antifungal properties, which makes it a potential candidate for the treatment of fungal infections.

Eigenschaften

CAS-Nummer

16827-07-9

Molekularformel

C21H32O5

Molekulargewicht

364.5 g/mol

IUPAC-Name

3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3

InChI-Schlüssel

LOONUJJGHHFUCE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Kanonische SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Andere CAS-Nummern

24149-26-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.